molecular formula C11H10O4 B041327 2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate CAS No. 3882-14-2

2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate

Cat. No. B041327
CAS RN: 3882-14-2
M. Wt: 205.19 g/mol
InChI Key: UIYHUUARNKRKGV-UHFFFAOYSA-N
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Description

“2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate” is a chemical compound with the molecular formula C11H10O4. It is also known as a phthalate ester .


Synthesis Analysis

The synthesis of compounds similar to “2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate” has been reported in the literature. For instance, the 1,2,3-triazole ring system can be obtained by a widely used copper-catalyzed click reaction of azides with alkynes . Another method involves the use of anhydrous potassium carbonate in N,N-dimethylformamide as aprotic solvent. The mixture is stirred at room temperature before propargyl bromide is added. The activated mixture is then heated to 40 °C using ultrasound sonication for 30 minutes .


Molecular Structure Analysis

The molecular structure of “2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate” consists of a benzoate core with a prop-2-en-1-yl group attached via an oxygen atom. The molecular weight of this compound is 205.19 g/mol.

Future Directions

Future research could focus on further exploring the synthesis methods, chemical reactions, and potential applications of “2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate”. Given the biological activities of similar compounds, it may be worthwhile to investigate the potential biological activities of this compound .

properties

IUPAC Name

2-prop-2-enoxycarbonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h2-6H,1,7H2,(H,12,13)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYHUUARNKRKGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623232
Record name 2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate

CAS RN

3882-14-2
Record name 2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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